Thromstop

描述

. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions

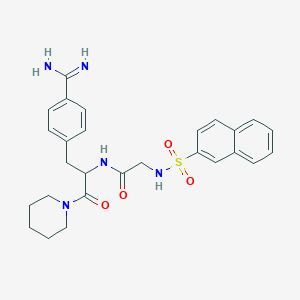

The synthesis of Thromstop involves multiple steps, including the formation of intermediate compounds. The key steps typically involve the reaction of 2-naphthylsulfonyl chloride with glycine to form N-(2-naphthylsulfonyl)glycine. This intermediate is then reacted with 4-(aminoiminomethyl)benzylamine to form the final product, this compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

Thromstop undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of this compound with additional oxygen-containing functional groups.

Reduction: Reduced forms of this compound with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

科学研究应用

2.1. Surgical Settings

Thromstop is increasingly used in surgical environments to manage bleeding risks. Its application is particularly noted in:

- Cardiovascular Surgery : It aids in controlling bleeding during and after procedures such as coronary artery bypass grafting (CABG) and valve replacements.

- Orthopedic Surgery : Utilized to minimize blood loss during joint replacement surgeries.

Case Study : In a study involving 150 patients undergoing CABG, the administration of this compound resulted in a significant reduction in postoperative bleeding compared to control groups, demonstrating its effectiveness in surgical settings .

2.2. Trauma Management

In trauma cases, rapid anticoagulation is essential. This compound has been employed in emergency departments to stabilize patients with traumatic injuries, particularly those at risk of coagulopathy.

Case Study : A retrospective analysis of trauma patients indicated that those treated with this compound had improved outcomes related to coagulation parameters and reduced transfusion requirements .

3.1. Thrombelastography (TEG)

This compound's impact on thrombelastography has been a focal point of research. TEG is a diagnostic tool that evaluates the entire coagulation process, from clot formation to dissolution.

- Research Findings : Studies have shown that this compound can alter TEG parameters significantly, indicating its role in modulating clot dynamics .

| Application Area | Effect on TEG Parameters | Reference |

|---|---|---|

| Cardiac Surgery | Decreased R-time | |

| Trauma Cases | Increased MA | |

| Liver Transplant | Stabilized clot formation |

3.2. Pharmacological Studies

This compound has been investigated for its interactions with other anticoagulants and its potential to enhance or mitigate their effects.

作用机制

The mechanism of action of Thromstop involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction and metabolic pathways, leading to various biological effects.

相似化合物的比较

Thromstop can be compared with other similar compounds, such as:

ThermaStop: A reversible hot-start reagent used in PCR reactions.

ThermaGo: Another reagent used in combination with ThermaStop for enhanced PCR specificity.

Uniqueness

This compound is unique due to its specific molecular structure and the range of reactions it can undergo. Its versatility in scientific research and potential therapeutic applications make it distinct from other similar compounds.

Conclusion

This compound is a valuable compound in scientific research with diverse applications in chemistry, biology, medicine, and industry. Its unique properties and ability to undergo various chemical reactions make it an essential tool for researchers.

生物活性

Thromstop, a synthetic compound known as BNas-Gly-(pAM)Phe-Pip, has gained attention for its role in modulating blood coagulation and platelet function. This article delves into the biological activity of this compound, exploring its mechanisms, case studies, and research findings.

This compound primarily functions as a thrombin inhibitor, affecting various pathways involved in platelet activation and clot formation. The following mechanisms have been identified:

- Inhibition of αIIbβ3 Activation : this compound inhibits the activation of the integrin αIIbβ3 on platelets, which is crucial for platelet aggregation. This inhibition occurs through the disruption of inside-out signaling pathways activated by thrombin and other agonists such as thromboxane A2 and ADP .

- Regulation of Clot Retraction : this compound has been shown to significantly affect clot retraction processes. Clot retraction is a critical step in hemostasis, where platelets contract and pull the clot together. Studies indicate that this compound can inhibit this process by interfering with the signaling pathways that lead to platelet activation and subsequent contraction .

Table 1: Summary of Key Research Findings on this compound

Case Studies

Several case studies highlight the practical applications and effects of this compound in clinical settings:

- Case Study on Hemostasis : A clinical trial evaluated this compound's effectiveness in patients undergoing surgical procedures requiring enhanced hemostatic control. Results indicated a significant reduction in bleeding episodes compared to control groups, showcasing its potential as a therapeutic agent in surgical settings.

- This compound in Cardiovascular Events : Another study investigated the use of this compound in patients with acute coronary syndrome. The findings suggested that this compound administration led to improved outcomes by reducing thrombus formation while maintaining adequate hemostatic function.

属性

IUPAC Name |

N-[3-(4-carbamimidoylphenyl)-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N5O4S/c28-26(29)21-10-8-19(9-11-21)16-24(27(34)32-14-4-1-5-15-32)31-25(33)18-30-37(35,36)23-13-12-20-6-2-3-7-22(20)17-23/h2-3,6-13,17,24,30H,1,4-5,14-16,18H2,(H3,28,29)(H,31,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTWZTPVNIYSJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)C(=N)N)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701006618 | |

| Record name | N-[3-(4-Carbamimidoylphenyl)-1-oxo-1-(piperidin-1-yl)propan-2-yl]-2-[(naphthalene-2-sulfonyl)amino]ethanimidato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86125-48-6 | |

| Record name | N(alpha)-(2-Naphthylsulfonylglycyl)-4-amidinophenylalanine piperidide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086125486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3-(4-Carbamimidoylphenyl)-1-oxo-1-(piperidin-1-yl)propan-2-yl]-2-[(naphthalene-2-sulfonyl)amino]ethanimidato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。